molecular formula C17H16N2O2 B2753171 N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 60655-98-3

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2753171
CAS No.: 60655-98-3
M. Wt: 280.327
InChI Key: KRDJZUAGJMKCHP-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280327 It is characterized by a pyrrolidine ring substituted with a phenyl group and a benzamide moiety

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Safety and Hazards

While specific safety and hazard information for “N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is not available, general safety data for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated parallel synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
  • N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Comparison: N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenyl group and a benzamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of different substituents in similar compounds can lead to variations in their reactivity and biological activity.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-11-14(12-19(16)15-9-5-2-6-10-15)18-17(21)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJZUAGJMKCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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